Commercial Route: This highly telescoped process involves only three isolations of intermediates across a 12-step sequence. The synthesis begins with commercially available 2,3,4,6-tetra-O-benzyl-d-glucose, which is ultimately transformed into the dioxa-bicyclo[3.2.1]octane core of ertugliflozin. A key step involves nucleophilic hydroxymethylation of a 5-ketogluconamide intermediate. The aglycone moiety is introduced through the addition of an aryl anion to a methylpiperazine amide. The penultimate intermediate, a tetraacetate, is isolated in crystalline form to ensure high chemical purity of the final product. []
Early-Phase Bulk Enabling Route: This concise, four-step synthesis starts from a known intermediate and culminates in the formation of the L-pyroglutamic acid cocrystal. The key steps include persilylation followed by selective monodesilylation, oxidation of the primary alcohol, an aldol-crossed-Cannizzaro reaction, and finally, solid-phase acid-catalyzed bicyclic ketal formation. []
Ertugliflozin L-pyroglutamic acid comprises ertugliflozin in a 1:1 molar ratio with L-pyroglutamic acid. [, , ]
Ertugliflozin: Chemically, it is (1S,2S,3S,4R,5S)-5-[4-Chloro-3(4-ethoxybenzyl)phenyl]-1hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. It has a molecular mass of 436.9 g/mol. []
Ertugliflozin L-pyroglutamic acid: Has a molecular formula of C27H32ClNO10 and a relative molecular mass of 566.00 g/mol. []
Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, ertugliflozin reduces renal glucose reabsorption, resulting in increased urinary glucose excretion and a subsequent decrease in plasma glucose levels and HbA1c in individuals with type 2 diabetes. [] Importantly, ertugliflozin exhibits high selectivity for SGLT2 over SGLT1 and other glucose transporters, such as GLUT1-4. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4